(E)-3-(tert-butyl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(tert-butyl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H17ClN4O and its molecular weight is 304.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A novel crystal of a similar compound, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using various spectroscopic techniques. This study also involved density functional theory (DFT) calculations and molecular docking studies, indicating potential as an α-glucosidase inhibitor (Karrouchi et al., 2021).
Corrosion Protection
- The compound (E)-5-amino-N'-(4-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide showed significant inhibition efficiency in corrosion protection of mild steel in acidic solution. This study encompassed gravimetric and electrochemical methods, as well as computational approaches like DFT (Paul, Yadav, & Obot, 2020).
Anticancer Potential
- In a study focusing on lung cancer cells, a derivative of pyrazole-5-carbohydrazide demonstrated potent growth inhibitory effects and induced apoptosis in A549 lung cancer cells (Zheng et al., 2009).
Insecticidal Activity
- Pyrazole amide derivatives were synthesized and evaluated for their insecticidal activity. Two of these compounds showed promising activity against Helicoverpa armigera, a common agricultural pest (Deng et al., 2016).
Antidiabetic Agent
- Another study synthesized and characterized a derivative of pyrazole-3-carbohydrazide, investigating its potential as an antidiabetic agent through molecular docking studies (Karrouchi et al., 2021).
Photoinhibition in Agriculture
- Pyrazole derivatives were synthesized and screened as potential inhibitors of photosynthetic electron transport, offering a new avenue for agricultural herbicides (Vicentini et al., 2005).
Anti-inflammatory Properties
- N-Phenylpyrazolyl-N-Glycinyl-Hydrazone derivatives were synthesized and evaluated for their anti-inflammatory properties, showing potential in inhibiting TNF-α production (Lacerda et al., 2012).
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known to have unique reactivity patterns and is used in various chemical transformations . It also has implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, however, is known for its unique reactivity pattern and its use in chemical transformations . It’s possible that the compound interacts with its targets through these characteristic applications.
Biochemical Pathways
The tert-butyl group is known to be involved in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group is known for its unique reactivity pattern and its use in chemical transformations , which could suggest potential effects at the molecular and cellular level.
Properties
IUPAC Name |
5-tert-butyl-N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-15(2,3)13-8-12(18-19-13)14(21)20-17-9-10-6-4-5-7-11(10)16/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKBFKUIMPYCB-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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